N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride
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Overview
Description
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride is a chemical compound that features a pyrazole ring substituted with a methyl group and a cyclobutanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the cyclobutanamine moiety: The methylated pyrazole is reacted with cyclobutanamine under basic conditions to form the desired compound.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the cyclobutanamine moiety.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole or cyclobutanamine derivatives with various functional groups.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The cyclobutanamine moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride: Similar structure with different substitution pattern.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride: Another pyrazole derivative with different functional groups.
Uniqueness
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride is unique due to its combination of a pyrazole ring and a cyclobutanamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2866335-81-9 |
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Molecular Formula |
C9H17Cl2N3 |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]cyclobutanamine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9(5-6-11-12)7-10-8-3-2-4-8;;/h5-6,8,10H,2-4,7H2,1H3;2*1H |
InChI Key |
KRMCSRIMIYSODQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC2CCC2.Cl.Cl |
Origin of Product |
United States |
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